molecular formula C18H19N5O4 B2845373 ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate CAS No. 919858-04-1

ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate

Cat. No. B2845373
CAS RN: 919858-04-1
M. Wt: 369.381
InChI Key: SNCKERCBJCERHK-UHFFFAOYSA-N
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Description

“Ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate” is a chemical compound with the molecular formula C13H16O3 . It is also known by other names such as “4-Oxo-4-(p-tolyl)butyric Acid Ethyl Ester” and "Ethyl 4-(4-Methylphenyl)-4-oxobutanoate" . The compound appears as a white to almost white powder or lump .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point range of 41.0 to 45.0 degrees Celsius . The boiling point is 178 degrees Celsius at 11 mmHg . It is soluble in methanol .

Scientific Research Applications

Anticonvulsant Activity

This compound has been synthesized and evaluated for anticonvulsant activity and neurotoxicity . The anticonvulsant activity was established after intrapentoneal administration in one-seizure models, which include maximal electroshock seizure (MES) model .

Anti-inflammatory Activity

The compound has been tested for its anti-inflammatory activity . A carrageenan solution was injected into groups of six rats. One of the groups was treated as a control .

Antitumor Activity

Some derivatives of this compound have shown antitumor activity . Seventeen novel derivatives were synthesized and evaluated for their growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines .

Antileishmanial Activity

The compound has shown antileishmanial activity . It was evaluated against Leishmania aethiopica clinical isolate .

Antimalarial Activity

The compound has been evaluated for its antimalarial activity . It was tested against Plasmodium berghei infected mice .

Biological Activity in Medicine and Agriculture

Compounds showing desirable biological activity include heterocyclic moieties such as 1,3,4-oxadiazoles . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .

Synthesis of Novel Derivatives

Novel ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate, a derivative of the compound, was prepared via heating of 5-amino-1,3-diphenyl-4,5-dihydro-4-imino-1H-pyrazolo[3,4-d]pyrimidine and diethyl malonate under reflux .

Pharmacokinetic Properties

A computational study was also performed including prediction of pharmacokinetic properties , bioactivity, toxicity, and docking studies . The result reveals from the computational studies as the protein–ligand interaction energies of derivatives with established epilepsy receptor namely Na/H exchanger were calculated .

properties

IUPAC Name

ethyl 4-[[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-3-27-16(25)9-8-15(24)21-22-11-19-17-14(18(22)26)10-20-23(17)13-6-4-12(2)5-7-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCKERCBJCERHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate

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